molecular formula C9H13ClF3N3 B13589506 2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-aminehydrochloride CAS No. 2803856-55-3

2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-aminehydrochloride

Cat. No.: B13589506
CAS No.: 2803856-55-3
M. Wt: 255.67 g/mol
InChI Key: NBYNFGLIGMPNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-aminehydrochloride is a chemical compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical and physical properties. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-aminehydrochloride typically involves the introduction of the trifluoroethyl group into the indazole core. One common method is the trifluoroethylation of indoles via C–H functionalization using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate. This reaction is carried out under mild conditions with high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion into the final product. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl oxides, while substitution reactions can produce a variety of substituted indazole derivatives.

Scientific Research Applications

2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-aminehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-aminehydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-aminehydrochloride is unique due to its indazole core combined with the trifluoroethyl group, which imparts distinct chemical properties and potential biological activities. Its hydrochloride salt form further enhances its solubility and usability in various applications.

Properties

CAS No.

2803856-55-3

Molecular Formula

C9H13ClF3N3

Molecular Weight

255.67 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydroindazol-7-amine;hydrochloride

InChI

InChI=1S/C9H12F3N3.ClH/c10-9(11,12)5-15-4-6-2-1-3-7(13)8(6)14-15;/h4,7H,1-3,5,13H2;1H

InChI Key

NBYNFGLIGMPNFU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NN(C=C2C1)CC(F)(F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.